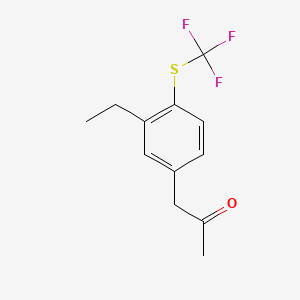

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3OS and a molecular weight of 262.29 g/mol This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylthiolating agents and radical initiators. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the trifluoromethylthio group can influence the reactivity and orientation of the substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one has a range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio groups.

Biology: The compound’s unique chemical properties make it a useful probe in studying biological systems, especially in understanding the effects of trifluoromethylthio groups on biological activity.

Industry: Used in the development of agrochemicals and materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one exerts its effects is largely influenced by the trifluoromethylthio group. This group can enhance the lipophilicity and metabolic stability of the compound, affecting its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other compounds containing trifluoromethylthio groups, such as:

1-(4-(Trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

1-(3-Methyl-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in distinct ways.

Biological Activity

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one, also known by its CAS number 1805699-57-3, is an organic compound with significant potential in biological applications. Its unique structural features, particularly the trifluoromethylthio group, enhance its lipophilicity and reactivity, making it a candidate for various therapeutic uses. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₂H₁₃F₃OS

- Molecular Weight : 262.29 g/mol

The presence of the trifluoromethylthio group (−S−CF₃) is notable for its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Recent studies have highlighted the potential biological activities of this compound, including:

- Antimicrobial Effects : Preliminary research indicates that this compound may exhibit antimicrobial properties against various pathogens. The trifluoromethylthio group enhances binding affinity to microbial targets, potentially leading to effective treatments for infections.

- Anti-inflammatory Properties : The compound's structure suggests possible interactions with inflammatory pathways. Initial findings indicate that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. The mechanism likely involves competitive inhibition at the active site or allosteric modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may bind to enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can alter enzyme activity and downstream metabolic pathways.

- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting strong antimicrobial potential.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in macrophage cultures. These findings support its role as a potential anti-inflammatory agent.

Study 3: Enzyme Inhibition

Research focusing on enzyme kinetics showed that this compound inhibited the activity of cyclooxygenase (COX), an enzyme involved in inflammation. The IC50 value was determined to be approximately 25 µM, indicating moderate potency.

Comparative Analysis

To better understand the significance of this compound's biological activity, a comparison with structurally similar compounds was made:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Ethyl-4-trifluoromethylphenyl)propan-2-one | Lacks thio group | Lower antimicrobial activity |

| 1-(4-Ethyl-3-trifluoromethylthio)phenylpropan-2-one | Different substitution pattern | Moderate anti-inflammatory effects |

| 1-Chloro-1-(3-Ethyl-4-trifluoromethylthio)phenylpropan-2-one | Contains chloro group | Reduced enzyme inhibition |

Properties

Molecular Formula |

C12H13F3OS |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

1-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3OS/c1-3-10-7-9(6-8(2)16)4-5-11(10)17-12(13,14)15/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

PICNPORJFBRRAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)CC(=O)C)SC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.